2-Heptanone

Catalog No.
S597029
CAS No.
110-43-0
M.F
C7H14O
CH3(CH2)4COCH3
C7H14O
M. Wt
114.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptanone

CAS Number

110-43-0

Product Name

2-Heptanone

IUPAC Name

heptan-2-one

Molecular Formula

C7H14O
CH3(CH2)4COCH3
C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3

InChI Key

CATSNJVOTSVZJV-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C

Solubility

0.4 % (NIOSH, 2016)
0.04 M
4.3 mg/mL at 25 °C
Soluble in alcohol and ether
0.43% (by wt) in water
Miscible with organic solvents
In water, 4.28X10+3 mg/L at 25 °C
Solubility in water: poor
miscible with alcohol and ether; 1 ml in 250 ml water
0.4%

Synonyms

2-heptanone, methyl-n-amyl ketone

Canonical SMILES

CCCCCC(=O)C

Organic Synthesis:

-Heptanone serves as a valuable starting material for the synthesis of diverse organic compounds due to its reactive ketone functional group. Researchers utilize it in the synthesis of:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, often crucial in pharmaceuticals and materials science .
  • Fine chemicals: These are specialized chemicals used in various applications, and 2-Heptanone can be used as a building block in their synthesis .
  • Polymers: 2-Heptanone can participate in the synthesis of specific polymers, potentially leading to the development of novel materials .

Biological Research:

  • Microbial Studies: 2-Heptanone has been identified as a metabolite produced by certain bacteria, including Escherichia coli . Studying these metabolites can offer insights into bacterial metabolism and potential applications in biotechnology.
  • Pheromone Research: 2-Heptanone exhibits pheromone-like activity in some insects, influencing their behavior . This opens doors for research on insect communication and pest control strategies.

Environmental Research:

  • Biodegradation Studies: Researchers use 2-Heptanone in studies investigating the biodegradation of organic compounds by microorganisms . This knowledge helps in understanding the fate of pollutants in the environment.
  • Environmental Monitoring: Due to its specific properties and presence in certain natural environments, 2-Heptanone can be used as a tracer in environmental monitoring studies .
Origin

2-Heptanone can be found naturally in some fruits and vegetables, contributing to their aroma. It can also be produced synthetically through various methods [].

Significance in Scientific Research

2-Heptanone has several applications in scientific research. Here are a few examples:

  • Organic synthesis: It serves as a building block for the synthesis of more complex molecules due to its reactive carbonyl group (C=O) [].
  • Solvent: Due to its moderate polarity, it can be used as a solvent for various organic compounds in research settings [].
  • Food science: Research explores 2-heptanone's role in flavor profiles and its potential use as a flavoring agent [].

Molecular Structure Analysis

2-Heptanone has a linear carbon chain of seven carbons (heptane) with a ketone functional group (C=O) located on the second carbon atom. This structure gives it several key features:

  • Polarity: The presence of the carbonyl group creates a polar end in the molecule, making it slightly soluble in water [].
  • Hydrogen bonding: The carbonyl oxygen can participate in hydrogen bonding with other molecules, influencing its physical properties [].

Chemical Reactions Analysis

Synthesis
  • Claisen condensation: This reaction involves condensing butyraldehyde (CH₃CH₂CH₂CHO) with acetone (CH₃COCH₃) in the presence of a base to yield 2-heptanone [].
CH₃CH₂CH₂CHO + CH₃COCH₃ → CH₃(CH₂)₄COCH₃ (2-Heptanone)
Decomposition

At high temperatures, 2-heptanone can undergo thermal decomposition to form smaller molecules like hydrocarbons and ketones [].

Other relevant reactions

2-heptanone can undergo typical ketone reactions like nucleophilic addition, reduction, and oxidation. The specific reactions depend on the reaction conditions and desired product [].


Physical And Chemical Properties Analysis

  • Melting point: -35.5 °C []
  • Boiling point: 151 °C []
  • Density: 800 kg/m³ []
  • Solubility: Slightly soluble in water (around 2 g/L at 25 °C) [], miscible with most organic solvents [].
  • Stability: Relatively stable under normal storage conditions. Flammable and can react with strong oxidizing agents [].

Mechanism of Action (if applicable)

Currently, there's limited research on the specific mechanism of action of 2-heptanone in biological systems. However, its interaction with olfactory receptors (smell receptors) is an area of ongoing investigation to understand its contribution to flavor perception [].

2-heptanone is a flammable liquid (flash point: 49 °C) and can irritate the skin, eyes, and respiratory system upon exposure []. It's classified as harmful if swallowed or inhaled [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling 2-heptanone [].
  • Work in a well-ventilated area to avoid inhalation.
  • Store in a cool, dry place away from heat, ignition sources, and incompatible chemicals [].

Physical Description

N-amyl methyl ketone appears as a clear colorless liquid. Flash point 126°F. Less dense than water and only slightly soluble in water. Hence floats on water. Vapors heavier than air. Density 6.8 lb / gal. Used as a synthetic flavoring and in perfumes.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a fruity, spicy odour
Colorless to white liquid with a banana-like, fruity odor.

Color/Form

Colorless to white liquid

XLogP3

2

Boiling Point

300 °F at 760 mm Hg (USCG, 1999)
151.0 °C
151.5 °C at 760 mm Hg; 111 °C at 21 mm Hg
151 °C
305°F

Flash Point

102 °F (USCG, 1999)
102 °F (39 °C) (Closed cup)
117 °F (Open cup)
39 °C
102°F

Vapor Density

3.9 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.82 (USCG, 1999)
d204 0.82
0.8324 at 0 °C/4 °C; 0.8197 at 15 °C/4 °C; 0.8068 at 30 °C/4 °C
Relative density (water = 1): 0.8
0.814-0.819
0.81

LogP

1.98 (LogP)
1.98
log Kow = 1.98

Odor

Penetrating fruity odor
CHARACTERISTIC BANANA, SLIGHTLY SPICY ODOR
Banana-like fruity odo

Melting Point

-31 °F (USCG, 1999)
-35.0 °C
Fp -35.5 °
-35.5 °C
-35°C
-32°F

UNII

89VVP1B008

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

3 mm Hg (NIOSH, 2016)
3.85 mmHg
3.85 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.2
3 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-43-0
29299-43-2

Wikipedia

2-heptanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Produced industrially by reductive condensation of acetone with butyraldehyde in one or two steps.
Prepd by the ketone decomposition of ethyl butylacetoacetate; by hydration of 1-heptyne and 2-heptyne

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Services
Transportation equipment manufacturing
2-Heptanone: ACTIVE
Reported uses: in non-alcoholic beverages at 2.7 ppm; ice cream, ices, etc 6.0 ppm; candy 6.4 ppm; baked goods 13 ppm; & condiments 10-25 ppm.

Analytic Laboratory Methods

A modified variant of the purge and trap GC method with FID was used for the determination of trace organics in water. Flow rate is 100 mg/min for 60 min. The recoveries of 2-heptanone from water at 30 and 60 °C were 46% and 85%, respectively.
Method: NIOSH 1301, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl-n-amyl ketone; Matrix: air; Detection Limit: 0.05 mg/sample.
Method: NIOSH 2553, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: methyl-n-amyl ketone; Matrix: air; Detection Limit: 0.5 ug/sample.

Interactions

Chloroform-induced liver injury was evaluated in male rats pretreated (15 mmol/kg, orally) with 2-heptanone. After 18 hr, a challenging dose of chloroform (0.50 or 0.75 ml/kg ip) was given. Liver damage was evaluated 24 hr after chloroform admin by determining elevations in plasma glutamic-pyruvic transaminase and ornithine carbamyl transferase activity. 2-Heptanone potentiated chloroform-induced liver damage.
When methyl n-amyl ketone (456 mg/kg) was administered with equimolar doses of MnBK (methyl n-butyl ketone) by subcutaneous injection 5 days/week for 20 week, the neurotoxicity of MnBK, as measured by motor fiber conduction velocity and motor distal latency, was enhanced (p<0.01) ...
Chloroform (CHCl3)-induced hepato- and nephrotoxicity was evaluated in male, Fischer 344 rats pretreated with various dosages (1.0 to 15.0 mmol/kg, /orally/) of acetone (Ac), 2-butanone (Bu), 2-pentanone (Pn), 2-hexanone (Hx), or 2-heptanone (Hp). The CHCl3 challenge dosage (0.5 ml/kg, ip) produced slight centrilobular hydropic degeneration and patchy degeneration and necrosis in the proximal tubules of corn oil-pretreated rats. Each of the ketones studied produced a dose-related potentiation of CHCl3 liver and kidney injury. CHCl3 produced extensive tubular and centrilobular necrosis when administered to ketone-pretreated rats. The relationship between ketone dosage and the magnitude of the potentiated response was nonlinear. Maximum potentiation of CHCl3 toxicity occurred in the dosage range of 5.0 to 10.0 mmol ketone/kg. Ketone dosages greater than 10.0 mmol/kg were associated with a reduction in the degree of CHCl3 injury. At the lowest ketone dosage (1.0 mmol/kg), potentiating capacity appeared to be related to ketone carbon skeleton length. No differences in potentiating capacity were discernable between the ketones at dosages of 5.0 to 10.0 mmol/kg.

Stability Shelf Life

Low volatility
Stable during transportation.

Dates

Modify: 2023-08-15

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